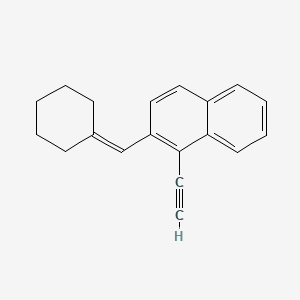
2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene is an organic compound characterized by a naphthalene core substituted with a cyclohexylidenemethyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene typically involves the following steps:
Formation of the Cyclohexylidenemethyl Intermediate: This step involves the reaction of cyclohexanone with a suitable aldehyde under basic conditions to form the cyclohexylidenemethyl intermediate.
Ethynylation: The intermediate is then subjected to ethynylation using ethynylating agents such as acetylene gas or ethynyl lithium under controlled conditions to introduce the ethynyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents, solvents like dichloromethane or toluene.
Major Products:
Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives with ethyl groups.
Substitution Products: Substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The specific pathways affected by the compound depend on its structural features and the nature of its interactions with molecular targets. These pathways may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
2-(Cyclohexylidenemethyl)-1-ethynylbenzene: Similar structure but with a benzene core instead of a naphthalene core.
2-(Cyclohexylidenemethyl)-1-ethynylphenanthrene: Similar structure but with a phenanthrene core.
Uniqueness: 2-(Cyclohexylidenemethyl)-1-ethynylnaphthalene is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to its benzene and phenanthrene analogs
Properties
CAS No. |
819871-42-6 |
|---|---|
Molecular Formula |
C19H18 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2-(cyclohexylidenemethyl)-1-ethynylnaphthalene |
InChI |
InChI=1S/C19H18/c1-2-18-17(14-15-8-4-3-5-9-15)13-12-16-10-6-7-11-19(16)18/h1,6-7,10-14H,3-5,8-9H2 |
InChI Key |
LEEMLJHXJGRDJO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC2=CC=CC=C21)C=C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


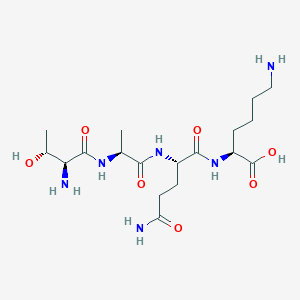
![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)

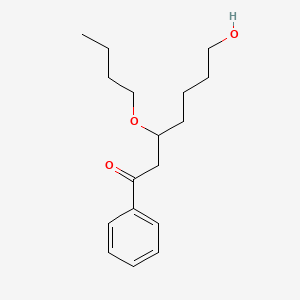
![N-{3,4-Bis(E)[(hydrazinylmethylidene)amino]butanoyl}-3-hydroxy-L-tyrosine](/img/structure/B15159916.png)
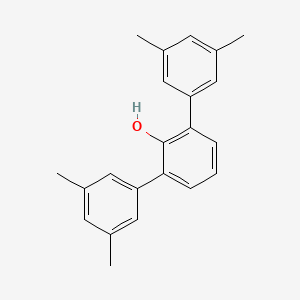
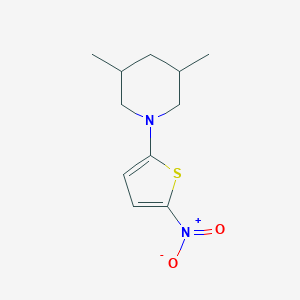
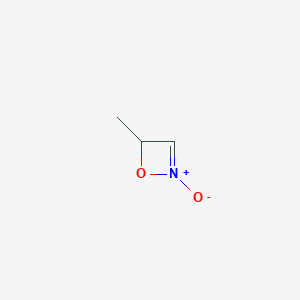
![3,3'-[(3-Methoxy-3-oxopropyl)phosphanediyl]dipropanoic acid](/img/structure/B15159931.png)
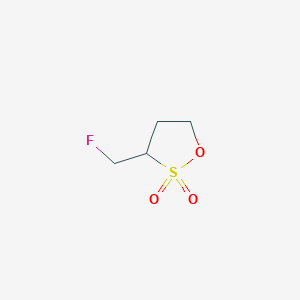
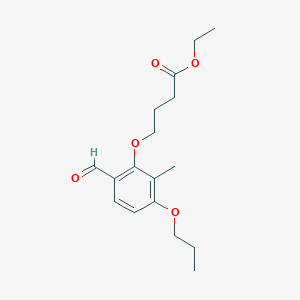

![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B15159973.png)
